molecular formula C29H23BrN2O4 B11998092 [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate

Cat. No.: B11998092
M. Wt: 543.4 g/mol
InChI Key: XONWPVMOKAGDEA-ZCTHSVRISA-N
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Description

The compound [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate (hereafter referred to as the target compound) is a hydrazone-derived ester characterized by a brominated phenyl ring, a benzoate group, and a 4-phenylphenoxy-propanoylhydrazinylidene moiety. For example, compounds such as [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate () and [4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate () share structural motifs, including brominated aromatic systems and hydrazone linkages .

The hydrazone group (N–N=C–) in these compounds is pivotal for stabilizing molecular conformations and enabling supramolecular interactions, such as hydrogen bonding and π-π stacking . The benzoate ester group enhances lipophilicity, which may influence solubility and bioavailability.

Properties

Molecular Formula

C29H23BrN2O4

Molecular Weight

543.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C29H23BrN2O4/c1-20(35-26-15-12-22(13-16-26)21-8-4-2-5-9-21)28(33)32-31-19-24-18-25(30)14-17-27(24)36-29(34)23-10-6-3-7-11-23/h2-20H,1H3,(H,32,33)/b31-19+

InChI Key

XONWPVMOKAGDEA-ZCTHSVRISA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate typically involves multiple steps. One common method is the condensation reaction between 4-bromobenzaldehyde and 4-phenylphenoxypropanoic acid hydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

It can be used as a probe to investigate the binding sites and activity of various enzymes .

Medicine

In medicine, [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate is being explored for its potential therapeutic properties. It may have applications in the development of new drugs for the treatment of diseases such as cancer and inflammatory disorders .

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s analogs exhibit diverse substituents on the phenyl rings and hydrazone side chains, leading to distinct physicochemical and electronic properties. Key examples include:

Compound Name Substituent on Hydrazone Side Chain Benzoate Substituent Molecular Formula Predicted CCS (Ų, [M+H]+)
[4-Bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate 4-Chlorophenylmethoxybenzoyl None (benzoate) C₂₈H₂₀BrClN₂O₄ 221.3
[4-Bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate 4-Nitrophenoxypropanoyl 4-Chloro C₂₃H₁₇BrClN₃O₆ 212.0
[4-Bromo-2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] benzoate Phenylacetyl None (benzoate) C₂₂H₁₇BrN₂O₃ 206.5

Key Observations :

  • Halogen Effects : Bromine and chlorine substituents increase molecular weight and polarizability, influencing crystallinity and melting points .
  • Collision Cross-Section (CCS) : Analogs with bulkier substituents (e.g., 4-chlorophenylmethoxybenzoyl in ) exhibit higher CCS values, suggesting greater three-dimensionality in gas-phase ion mobility .

Reactivity and Computational Studies

  • DFT Analysis: highlights the use of density functional theory (DFT) to map electrostatic potentials and frontier molecular orbitals, revealing charge transfer mechanisms in hydrazone derivatives. For example, the HOMO-LUMO gap in similar compounds correlates with stability against oxidation .
  • Hirshfeld Surface Analysis : Studies on analogs demonstrate that >60% of molecular surface contacts arise from H···H and H···halogen interactions, stabilizing crystal lattices .

Biological Activity

The compound 4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate is a complex organic molecule with potential biological activities. This article explores its synthesis, characterization, and biological properties, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H24BrN2O3C_{26}H_{24}BrN_2O_3 with a molecular weight of approximately 474.38 g/mol. The structure includes a bromine atom, multiple aromatic rings, and a hydrazone linkage, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Hydrazone : The reaction of appropriate phenolic compounds with hydrazine derivatives to form the hydrazone linkage.
  • Esterification : The introduction of the benzoate group through esterification reactions.
  • Purification : The product is purified using techniques such as recrystallization or column chromatography.

Antimicrobial Activity

Research indicates that compounds similar to 4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate exhibit significant antimicrobial properties. For instance, studies have shown that phenolic compounds can inhibit bacterial growth by disrupting cell membranes or interfering with metabolic pathways .

Anticancer Properties

Several derivatives of benzoates have been investigated for their anticancer potential. The presence of the hydrazone moiety is known to enhance cytotoxicity against various cancer cell lines. For example, compounds with similar structures have demonstrated effectiveness in inducing apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines. Research on related compounds has shown that they can modulate inflammatory pathways, potentially reducing inflammation in various models .

Case Studies

  • Case Study on Antimicrobial Activity : In vitro studies demonstrated that derivatives of phenolic benzoates displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance efficacy .
  • Case Study on Anticancer Activity : A study involving a similar hydrazone derivative showed significant inhibition of cell proliferation in breast cancer cell lines, correlating structural features with biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
4-Bromo-phenyl benzoateAntimicrobial25
4-Methyl-phenyl benzoateAnticancer15
4-Bromo-2-diethoxymethyl-phenolAnti-inflammatory30

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